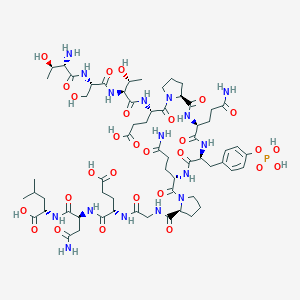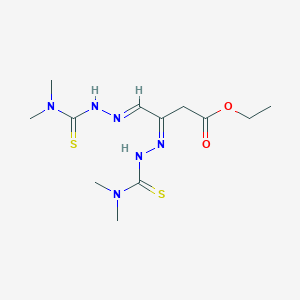
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) (EDDTC) is a chemical compound that has been studied extensively for its potential applications in scientific research. EDDTC is a member of the thiosemicarbazone family of compounds, which are known to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is not fully understood, but it is thought to involve the chelation of metal ions, such as iron and copper, that are essential for the growth and proliferation of cancer cells and bacteria. By chelating these metal ions, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) disrupts the normal functioning of these cells and inhibits their growth.
Effets Biochimiques Et Physiologiques
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to have a range of biochemical and physiological effects. In cancer cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to induce apoptosis, or programmed cell death, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In bacterial cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone). One area of interest is the development of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)-based therapies for cancer and infectious diseases. Another area of interest is the study of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)'s mechanism of action and its interactions with metal ions and other biomolecules. Additionally, there is potential for the development of new Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) can be synthesized through a simple two-step reaction. The first step involves the condensation of ethyl acetoacetate and thiosemicarbazide to form ethyl 2-(4,4-dimethylthiosemicarbazone)acetoacetate. The second step involves the oxidation of this compound with potassium permanganate to form Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone).
Applications De Recherche Scientifique
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been studied for its potential applications in a variety of scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to protect against the toxic effects of amyloid beta, a protein that is associated with Alzheimer's disease. In infectious disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of bacteria and viruses.
Propriétés
Numéro CAS |
140197-70-2 |
|---|---|
Nom du produit |
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) |
Formule moléculaire |
C12H22N6O2S2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
ethyl (3Z,4E)-3,4-bis(dimethylcarbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H22N6O2S2/c1-6-20-10(19)7-9(14-16-12(22)18(4)5)8-13-15-11(21)17(2)3/h8H,6-7H2,1-5H3,(H,15,21)(H,16,22)/b13-8+,14-9- |
Clé InChI |
XOFAWCJBAGCQLP-MGDWIPCISA-N |
SMILES isomérique |
CCOC(=O)C/C(=N/NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
SMILES canonique |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Synonymes |
Cu-DM-Et DM-Et ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) Zn-DM-Et |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



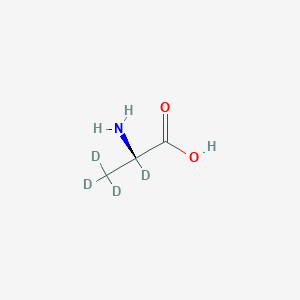
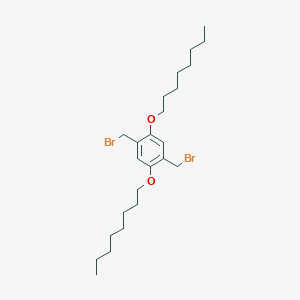
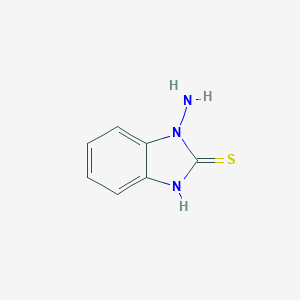
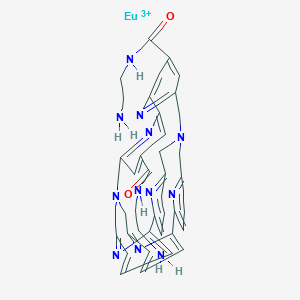
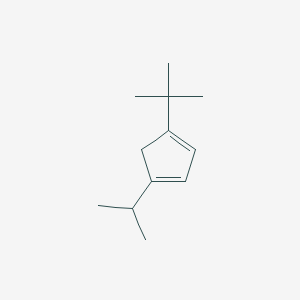
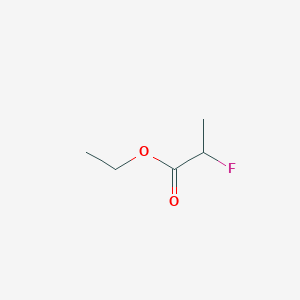
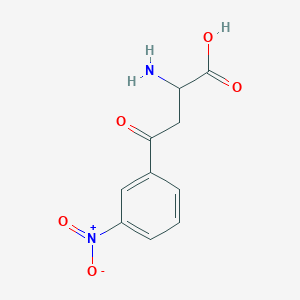
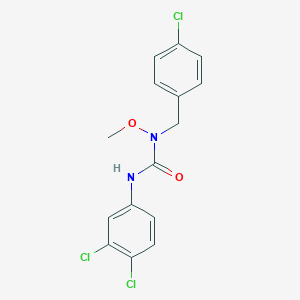
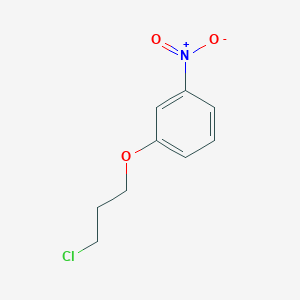
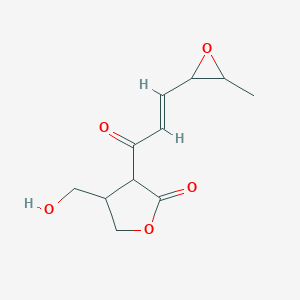

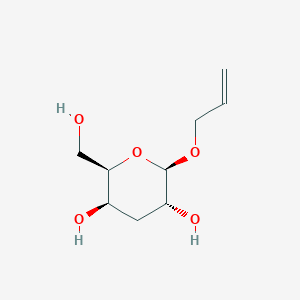
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
